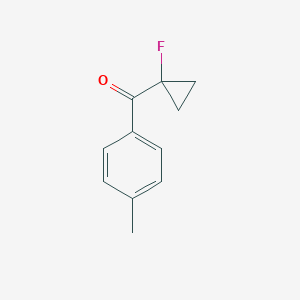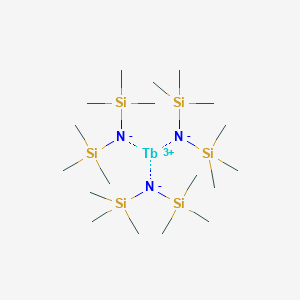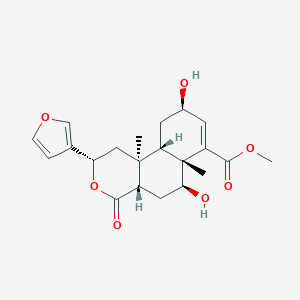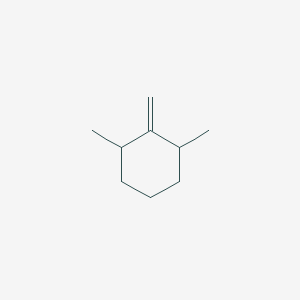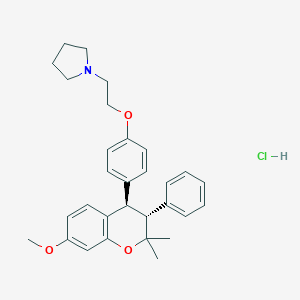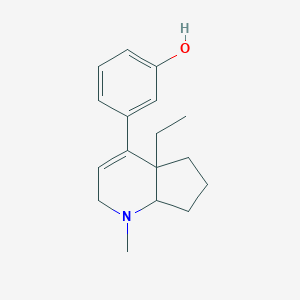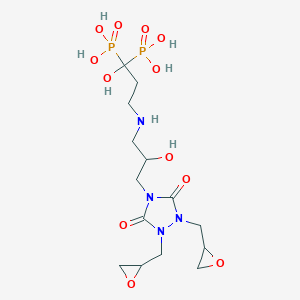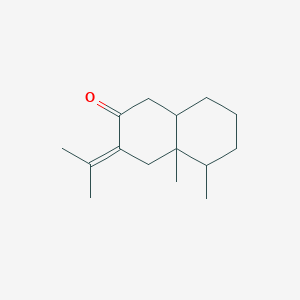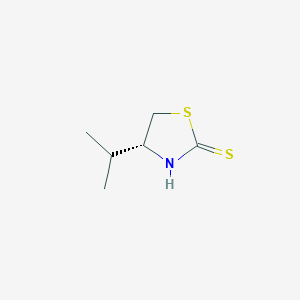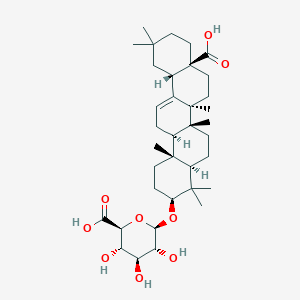![molecular formula C19H17Cl2N5O2 B012585 5-(aminomethyl)-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide CAS No. 102821-00-1](/img/structure/B12585.png)
5-(aminomethyl)-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(aminomethyl)-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide is a chemical compound with potential applications in scientific research. This compound is a triazole derivative and has been shown to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 5-(aminomethyl)-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of enzymes involved in DNA synthesis, leading to the inhibition of cell proliferation.
Efectos Bioquímicos Y Fisiológicos
5-(aminomethyl)-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide has been shown to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the growth of certain cancer cells and has been suggested to have potential as a chemotherapeutic agent. Additionally, it has been shown to have activity against certain fungal infections, making it a potential antifungal agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(aminomethyl)-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide in lab experiments is its potential as a chemotherapeutic agent. Additionally, its activity against certain fungal infections makes it a potential antifungal agent. However, limitations include the lack of full understanding of its mechanism of action and potential side effects.
Direcciones Futuras
For research on 5-(aminomethyl)-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide include further investigation into its mechanism of action and potential side effects. Additionally, research could focus on its potential as a chemotherapeutic agent and antifungal agent, as well as its potential for use in other areas of scientific research.
Métodos De Síntesis
The synthesis of 5-(aminomethyl)-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide involves the reaction of 4-chloro-2-(2-chlorobenzoyl)phenylhydrazine with N,N-dimethylformamide dimethyl acetal followed by the reaction with 5-aminomethyl-1,2,4-triazole-3-carboxylic acid. The final product is obtained after purification through recrystallization.
Aplicaciones Científicas De Investigación
5-(aminomethyl)-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide has potential applications in scientific research. This compound has been shown to exhibit antitumor activity, and it has been suggested that it could be used as a potential chemotherapeutic agent. Additionally, it has been shown to have activity against certain fungal infections, making it a potential antifungal agent.
Propiedades
Número CAS |
102821-00-1 |
|---|---|
Nombre del producto |
5-(aminomethyl)-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide |
Fórmula molecular |
C19H17Cl2N5O2 |
Peso molecular |
418.3 g/mol |
Nombre IUPAC |
5-(aminomethyl)-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C19H17Cl2N5O2/c1-25(2)19(28)18-23-16(10-22)26(24-18)15-8-7-11(20)9-13(15)17(27)12-5-3-4-6-14(12)21/h3-9H,10,22H2,1-2H3 |
Clave InChI |
QVXMGNRAXMICCR-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=NN(C(=N1)CN)C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl |
SMILES canónico |
CN(C)C(=O)C1=NN(C(=N1)CN)C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl |
Otros números CAS |
102821-00-1 |
Sinónimos |
191-DG 191DG DG 191 DG-191 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



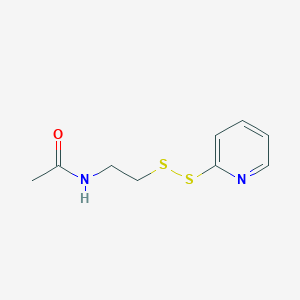
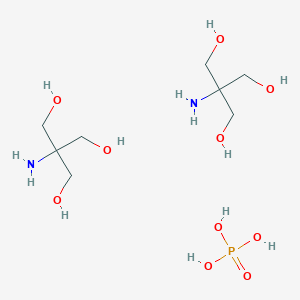
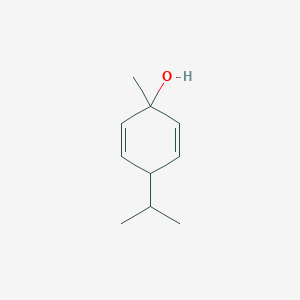
![7'-[Ethyl(hexyl)amino]-3'-methyl-1'-phenylspiro[2-benzofuran-3,4'-chromeno[2,3-c]pyrazole]-1-one](/img/structure/B12508.png)
